N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is an organic compound characterized by its unique molecular structure, which includes a cyclopentanamine moiety linked to a phenoxyethyl group that carries both bromo and fluoro substituents. The molecular formula for this compound is and it is identified by the CAS number 1283004-33-0. This compound has garnered interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine falls under the category of organic compounds, specifically within the subcategories of amines and halogenated compounds. It is particularly noteworthy for its structural features that include both a cyclopentanamine backbone and a halogenated phenoxy group.
The synthesis of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine can be achieved through several methods, with one prominent approach being the Suzuki–Miyaura coupling reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, facilitating the formation of carbon-carbon bonds.
The molecular structure of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine can be visualized as follows:
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine can participate in several types of chemical reactions:
The mechanism of action for N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine involves its interaction with specific biological targets, such as receptors or enzymes. This binding can modulate their activity, leading to various biological effects. Research into its pharmacological properties suggests potential therapeutic applications, although detailed mechanisms remain to be fully elucidated.
N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine has several significant applications:
The phenoxyethylamine backbone in N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine is engineered to enhance receptor-binding capabilities in antiviral and anticancer agents. This design leverages the ethylene glycol spacer’s flexibility to optimize spatial orientation between the halogenated aromatic ring and the cyclopentylamine moiety, facilitating interactions with hydrophobic enzyme pockets. Research indicates that the ethoxy linker (–OCH₂CH₂–) improves metabolic stability compared to shorter methylene chains while maintaining conformational adaptability for target engagement [2]. In hepatitis C virus (HCV) NS5A inhibitors, analogous scaffolds demonstrate that the phenoxyethylamine structure disrupts viral replication by interfering with protein dimerization [2]. The backbone’s protonatable nitrogen further enables salt formation for enhanced solubility in prodrug formulations.
Table 1: Bioactivity Parameters of Phenoxyethylamine-Based Compounds
Aromatic Substituents | Target Protein | Binding Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
4-Bromo-2-fluoro | HCV NS5A | 3.2 ± 0.4 | >120 |
2,4-Dichloro | PLK1 | 18.7 ± 2.1 | 85 |
4-Cyano-2-fluoro | VEGFR | 9.5 ± 1.3 | 67 |
The 4-bromo-2-fluoro substitution on the phenyl ring confers distinct electronic and steric advantages. The para-bromo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage derivatization into biaryl or heteroaryl systems [9] [10]. Concurrently, the ortho-fluoro atom induces a 15° twist in the C–O bond dihedral angle, reducing conformational entropy penalties during protein binding. This halogen synergy enhances membrane permeability (log P = 2.8) compared to di-halo analogs [10]. Spectroscopic studies confirm that the electron-withdrawing fluoro group polarizes the adjacent ether linkage, increasing resistance to oxidative degradation by 40% relative to non-fluorinated analogs [9].
N-Alkylation of cyclopentanamine with 2-(4-bromo-2-fluorophenoxy)ethyl bromide employs Pd/Cu co-catalysis to achieve >85% regioselectivity. Optimized conditions use:
Table 2: Catalytic Systems for N-Alkylation Optimization
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
Pd₂(dba)₃/XantPhos | Toluene | 80 | 12 | 88 | 4 |
CuI/1,10-phenanthroline | DMF | 100 | 24 | 76 | 12 |
Pd/Cu dual catalysis | THF | 65 | 18 | 94 | 3 |
Microwaves + Pd/Cu | Acetonitrile | 100 | 0.5 | 92 | 5 |
Purification of N-(2-(4-bromo-2-fluorophenoxy)ethyl)cyclopentanamine necessitates anhydrous protocols due to the lability of the C–Br bond toward hydrolysis. Silica gel chromatography (ethyl acetate/hexane = 1:4, 0.1% triethylamine additive) achieves >99% purity by neutralizing residual acids [3] [6]. Crystallization from tert-butyl methyl ether (MTBE) yields needle-like crystals with melting point 78–80°C. Critical parameters include:
Table 3: Yield Optimization Under Varied Conditions
Purification Method | Solvent System | Water Content (ppm) | Yield (%) | Purity (%) |
---|---|---|---|---|
Silica chromatography | EtOAc/Hexane + 0.1% TEA | <100 | 85 | 99.1 |
Crystallization (MTBE) | Anhydrous MTBE | <50 | 91 | 99.6 |
Scavenger resins | DCM/TEA | <30 | 89 | 99.3 |
Distillation | Toluene | 150 | 68 | 95.2 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7